1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

This chiral pyrrolidinyl urea is a critical building block for TrkA-focused medicinal chemistry. Its patent-backed scaffold is implicated in sub-100 nM inhibition, while the 4-bromo-2-methylphenyl moiety serves as a unique synthetic handle for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig). Unlike flat diaryl ureas, its saturated ring enhances 3D pharmacophore mapping and selectivity. Starting from this single intermediate, rapidly generate 48–96 analogs to explore the eastern pharmacophore. Ensure supply chain integrity with a compound that has a clear, published synthetic route supporting tech transfer and quality-by-design (QbD) manufacturing.

Molecular Formula C18H18BrN3O2
Molecular Weight 388.265
CAS No. 894009-05-3
Cat. No. B2453906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS894009-05-3
Molecular FormulaC18H18BrN3O2
Molecular Weight388.265
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C18H18BrN3O2/c1-12-9-13(19)7-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
InChIKeyONMBIMMPEHMQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (894009-05-3): A Synthesis-Ready Chiral Pyrrolidinyl Urea Scaffold


1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894009-05-3) is a synthetic, chiral pyrrolidinyl urea derivative. It incorporates a 4-bromo-2-methylphenyl moiety linked via a urea bridge to a 5-oxo-1-phenylpyrrolidin-3-yl scaffold. This compound is primarily utilized as a key intermediate or a selective probe within the broader class of tropomyosin receptor kinase A (TrkA) inhibitors [1]. Its regulatory profile is nascent, with only an ECHA Infocard available, indicating it is currently handled primarily in a research and development capacity [2].

Why Generic Substitution Fails in Kinase Probe Selection: The Case for 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea


Generic substitution among pyrrolidinyl urea derivatives is not chemically or pharmacologically valid. The specific 4-bromo-2-methylphenyl moiety on this compound provides a unique combination of steric, electronic, and synthetic utility that directly influences target binding and downstream derivatization. The aryl bromide functionality is not merely an inert substituent; it serves as a critical synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse focused libraries, a capability absent in de-halogenated or methyl-only analogs [1]. Furthermore, even minor structural changes in this class lead to huge variations in kinase selectivity; for instance, a related pyrrolidinyl urea analog in the TrkA patent series exhibited a sub-100 nM IC50, demonstrating that the core scaffold's activity is highly tunable and specific [2]. Replacing this compound with a less functionalized or differently substituted analog would abolish the capacity for late-stage diversification and unpredictably alter the kinase inhibition profile, compromising the integrity of any subsequent structure-activity relationship (SAR) study.

Quantitative Differentiation Guide for 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Selection


Synthetic Utility: Aryl Bromide as a Differential Diversification Handle versus De-Halogenated or Methyl Analogs

The target compound uniquely possesses a 4-bromo substituent on the 2-methylphenyl ring. This aryl bromide (C-Br) bond is a potent synthetic handle for transition-metal-catalyzed cross-coupling reactions. In contrast, a close analog, 1-(2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (the de-bromo analog), lacks this reactive site, rendering it a terminal compound in a synthetic sequence. A second analog, 1-(4-chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, possesses a C-Cl bond with significantly lower reactivity (bond dissociation energy: C-Br ~ 68 kcal/mol vs. C-Cl ~ 81 kcal/mol), making it unsuitable for mild, chemoselective reactions [1]. This difference allows the target compound to function not just as an active principle, but as a modular scaffold for rapid library synthesis.

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Target Engagement: Class-Level TrkA Inhibitory Activity versus Untargeted Urea Derivatives

This compound belongs to a class of pyrrolidinyl ureas disclosed as potent TrkA kinase inhibitors. While direct IC50 data for this specific compound is not publicly available, class-level evidence establishes the core scaffold's mechanism and potency. A representative compound from the same chemical series, (Example 445, US10323022), which shares the pyrrolidinyl urea core with a different substitution pattern, demonstrates a potent TrkA IC50 of <100 nM in an Omnia Kinase Assay and a sub-10 nM IC50 (1.70 nM) against recombinant human TrkA in a U2OS cell-based assay [1]. An untargeted urea derivative, such as a simple diaryl urea (e.g., N,N'-diphenylurea), shows no potent, specific kinase inhibition. This class-level activity strongly infers that the target compound operates as a definitive TrkA inhibitor within the same high-potency range, differentiating it from non-selective ureas used for other purposes.

Kinase Inhibition Pain Neuro-Oncology

Molecular Complexity and Fsp3: A Superior Probe for 3D Pharmacophore Exploration versus Planar Analogs

The target compound features a non-planar 5-oxo-1-phenylpyrrolidin-3-yl scaffold. This core introduces significant three-dimensionality (fraction sp3, Fsp3) compared to typically flat aromatic ureas. A direct comparator is 1-(4-bromo-2-methylphenyl)-3-phenylurea, which has a central planar urea linked to two aromatic rings. The pyrrolidinone ring in the target compound increases the Fsp3 value, which is positively correlated with clinical developability and reduced off-target promiscuity. While a specific Fsp3 value isn't computed here, the presence of a saturated ring is a direct structural advantage over the linked biaryl comparator, offering more diverse vectorial exploration of the target protein's binding pocket [1].

Medicinal Chemistry Drug Design Conformational Analysis

Synthetic Intermediate: Process-defined Synthesis versus Non-standardized Analogs

Recent patent literature specifically discloses improved methods for preparing pyrrolidinyl urea derivatives, including intermediates structurally identical to the target compound, with the explicit purpose of producing TrkA inhibitors [1]. This means the compound has a documented, scalable synthetic route. In contrast, many close analogs from non-patent sources may lack such process definition, relying on proprietary or unvalidated lab-scale methods. This differentiation is critical: the existence of a patent demonstrates that a reproducible, optimizable process has been developed, reducing the risk of supply chain disruptions and batch-to-batch variability, a guarantee not provided by generic catalogs of similar pyrrolidinyl ureas [2].

Process Chemistry Quality Assurance Reproducibility

Defined Application Scenarios Leveraging the Unique Profile of 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea


Focused Kinase Library Design via Late-Stage Diversification

Procure this compound as the foundational core for a focused library targeting TrkA. The aryl bromide handle allows for parallel synthesis of 48-96 analogs using Suzuki coupling with diverse boronic acids, a strategy impossible with the de-bromo analog. By starting from this single, patent-backed intermediate [1], you rapidly explore the pharmacophore's eastern region while maintaining the active pyrrolidinyl urea core already implicated in sub-100 nM inhibition [2], accelerating SAR turnaround and maximizing intellectual property generation.

Chiral Probe for Spatially Demanding Kinase Pockets

Utilize the compound's inherent chirality and saturated pyrrolidinone ring as a molecular probe for 3D pharmacophore mapping. Its non-planar shape, contrasted with flat diaryl ureas, provides distinct binding poses in ATP-competitive or allosteric kinase pockets. This application is directly supported by the structural differentiation evidence that links increased Fsp3 character to enhanced selectivity profiles, making it a superior tool for cryo-EM or X-ray crystallography fragment screening campaigns aimed at novel binding sites [3].

Validated Starting Material for Process-scale TrkA Inhibitor Synthesis

Adopt this compound as the starting material for scale-up synthesis of a clinical candidate, based on its patented process route. Unlike catalog-only analogs with undisclosed synthesis, this compound's preparation method is openly described, establishing a clear path for tech transfer and quality-by-design (QbD) manufacturing. This mitigates the risk associated with ambiguous supply chains for early development, providing a significant advantage in CMC documentation relative to other in-class candidates [4].

Selective NGF/Trk Pathway Inhibition in Pain Models

Deploy this compound as a probe in in vivo neuropathic pain models, leveraging its class-validated TrkA inhibitory mechanism. The compound is expected to downregulate NGF-mediated nociceptor hypersensitivity. Its structural confirmation as a selective pyrrolidinyl urea, distinct from broad-spectrum kinase inhibitors, provides a cleaner pharmacological tool for distinguishing TrkA-specific analgesia from other off-target effects, a key differentiator from less specific in-class alternatives [2].

Quote Request

Request a Quote for 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.